molecular formula C19H23BF5NO3 B13719948 (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone

(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone

Cat. No.: B13719948
M. Wt: 419.2 g/mol
InChI Key: PLRFPVUKTPXDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone is a complex organic compound with the molecular formula C18H24BF2NO3. This compound is notable for its unique structure, which includes a piperidine ring substituted with difluoromethyl groups and a phenyl ring substituted with a trifluoromethyl group and a dioxaborolane moiety. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of difluoromethyl groups. The phenyl ring is then functionalized with a trifluoromethyl group and a dioxaborolane moiety. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are carefully controlled to optimize the efficiency of each step, and advanced purification techniques, such as chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-methanone
  • 1-(4-Fluorophenyl)piperazine
  • (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-methanone

Uniqueness

What sets (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone apart from similar compounds is its combination of a piperidine ring with difluoromethyl groups and a phenyl ring with a trifluoromethyl group and a dioxaborolane moiety. This unique structure imparts distinctive chemical properties, such as high reactivity and specificity in binding to molecular targets, making it valuable in various scientific research applications .

Properties

Molecular Formula

C19H23BF5NO3

Molecular Weight

419.2 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H23BF5NO3/c1-16(2)17(3,4)29-20(28-16)14-6-5-12(11-13(14)19(23,24)25)15(27)26-9-7-18(21,22)8-10-26/h5-6,11H,7-10H2,1-4H3

InChI Key

PLRFPVUKTPXDJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.